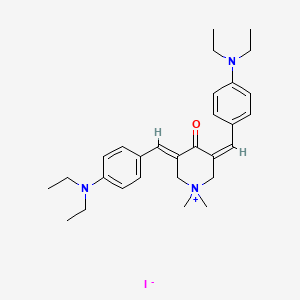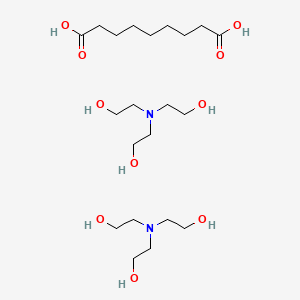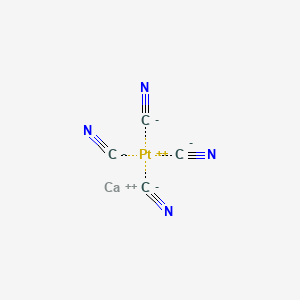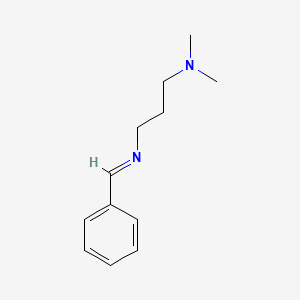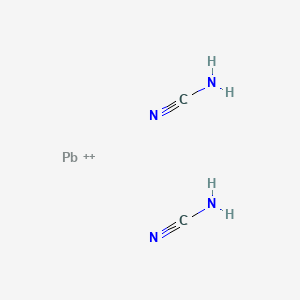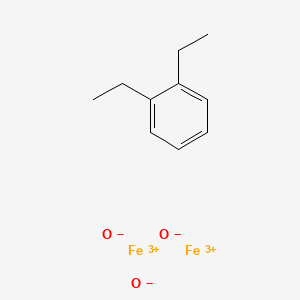![molecular formula C13H16N2OS B12669848 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one CAS No. 69577-10-2](/img/structure/B12669848.png)
2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 274-049-3, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation: It can undergo oxidation reactions under specific conditions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Decomposition: Typically carried out at elevated temperatures (around 70-90°C) in the presence of a solvent.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Decomposition: The major product is nitrogen gas.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted derivatives of 2,2’-azobis(2-methylpropionitrile).
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers.
Biological Studies: Employed in the study of free radical reactions and their effects on biological systems.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and other pharmaceutical applications.
Wirkmechanismus
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to form free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process can be represented as follows:
CH3C(CN)(N2H2)CH3→2CH3C(CN).+N2
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-azobis(2-methylbutyronitrile): Similar in structure but with a longer carbon chain.
2,2’-azobis(isobutyronitrile): Another commonly used azo initiator with similar properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a polymerization initiator and its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
69577-10-2 |
|---|---|
Molekularformel |
C13H16N2OS |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
2-(2-pyrrolidin-1-ylethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H16N2OS/c16-13-11-5-1-2-6-12(11)17-15(13)10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |
InChI-Schlüssel |
UOWPTFYGZGEOLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



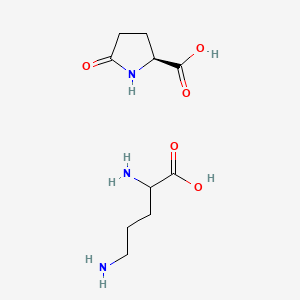
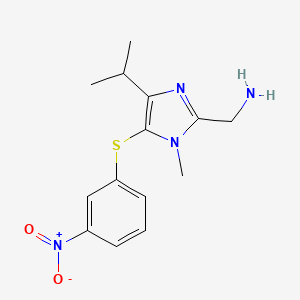
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

